Neuropeptide S (human) Neuropeptide S (human) Potent endogenous neuropeptide S receptor agonist (EC50 = 9.4 nM). Increases locomotor activity and wakefulness in mice. Also reduces anxiety-like behavior in mice.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0013235
InChI: InChI=1S/C93H155N31O28S/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t49-,50+,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-/m0/s1
SMILES: CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Molecular Formula: C93H155N31O28S
Molecular Weight: 2187.5 g/mol

Neuropeptide S (human)

CAS No.:

Cat. No.: VC0013235

Molecular Formula: C93H155N31O28S

Molecular Weight: 2187.5 g/mol

* For research use only. Not for human or veterinary use.

Neuropeptide S (human) -

Molecular Formula C93H155N31O28S
Molecular Weight 2187.5 g/mol
IUPAC Name (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C93H155N31O28S/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t49-,50+,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-/m0/s1
Standard InChI Key ZRCUKBVXFDZBKP-XJEBPGRNSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O
SMILES CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N

Structural Characteristics of Human Neuropeptide S

Human Neuropeptide S is a small peptide with a specific amino acid sequence that differentiates it from NPS in other species. The mature human NPS peptide consists of 20 amino acids with the sequence SFRNGVGTGMKKTSFQRAKS and a molecular weight of 2187.5 daltons . The peptide structure is highly conserved across mammalian species, particularly at the N-terminal region, suggesting functional significance of this domain.

Comparative Peptide Sequences

The table below illustrates the comparative sequences of Neuropeptide S across different species, highlighting both the evolutionary conservation and species-specific variations:

SpeciesSequenceMolecular Weight
HumanSFRNGVGTGMKKTSFQRAKS2187.5
RatSFRNGVGSGVKKTSFRRAKQ2210.5
MouseSFRNGVGSGAKKTSFRRAKQ2182.5
Dog, ChimpSFRNGVGTGMKKTSFRRAKS2215.6
ChickenSFRNGVGSGIKKTSFRRAKS2183.5
ConsensusSFRNGVGxGXKKTSFxRAKxN/A

As evidenced in the table, the N-terminal SFRNG sequence shows complete conservation across all examined species, suggesting critical importance for receptor binding and biological activity . The conservation pattern indicates evolutionary pressure to maintain functional elements of this neuropeptide.

Neuroanatomical Distribution

Expression Patterns

Human Neuropeptide S is primarily produced by neurons in specific brain regions with distinct anatomical distribution. The main production sites include neurons in the amygdala and in the area between Barrington's nucleus and the locus coeruleus . This restricted expression pattern contrasts with the wider distribution of its receptor.

Receptor Distribution

The Neuropeptide S receptor (NPSR), formerly known as GPR154, belongs to the G-protein coupled receptor superfamily . While NPS expression is limited to discrete nuclei, NPSR shows widespread expression throughout the brain, including regions known to regulate stress responses such as the hypothalamus, thalamus, amygdala, and limbic cortex . This broad receptor distribution explains the diverse physiological effects of NPS signaling across multiple neural circuits.

The neuroanatomical relationship between NPS-producing neurons and NPSR-expressing cells creates a network that modulates various neurobiological processes. NPS-responsive neurons extend projections into numerous brain areas, establishing connections that facilitate the coordination of complex behavioral and physiological responses .

Molecular Signaling Mechanisms

Receptor Activation and Downstream Signaling

Neuropeptide S exerts its effects by binding specifically to NPSR with high affinity in the low nanomolar range . Upon binding, NPSR activation triggers multiple intracellular signaling cascades. The primary signaling mechanisms include:

  • Elevation of intracellular calcium (Ca²⁺) levels

  • Increase in cyclic adenosine monophosphate (cAMP) concentration

  • Activation of associated G-proteins

These signaling events classify NPS as an excitatory transmitter in the central nervous system . The receptor-ligand complex undergoes internalization after binding, a process confirmed through cell culture studies and fluorophore-conjugated NPS tracking experiments .

Physiological Functions

Regulation of Arousal and Sleep

One of the most remarkable characteristics of Neuropeptide S is its ability to promote arousal and wakefulness. Studies have demonstrated that activation of NPSR induces arousal and reduces all sleep stages . This arousal-promoting effect, combined with anxiolytic properties, distinguishes NPS from traditional anxiolytics that typically cause sedation.

Anxiolytic Effects

Substantial evidence supports the anxiolytic effects of NPS in various experimental paradigms. Administration of NPS produces anxiolytic-like effects in rodents, including increased exploration in elevated plus maze tests and light-dark box tests . These effects have been observed in both normal anxiety states and in pathological anxiety models, such as high-anxiety behavior (HAB) mice bred for their elevated anxiety traits .

Appetite Regulation

Animal studies have demonstrated that NPS suppresses appetite . This effect, combined with its arousal-promoting and anxiolytic properties, suggests complex interactions with hypothalamic circuits that regulate feeding behavior and energy balance.

Additional Physiological Effects

Beyond its central nervous system effects, NPS exhibits notable peripheral actions, particularly in the gastrointestinal system. NPS inhibits motility and increases permeability in the myenteric plexus through nitric oxide-dependent mechanisms in both rats and humans . These effects highlight the diverse physiological influences of the NPS system beyond its neuropsychiatric implications.

Pathophysiological Implications

Anxiety Disorders

The unique combination of anxiolytic effects without sedation positions NPS as particularly relevant to anxiety disorder pathophysiology. The NPS system may represent a previously unrecognized mechanism in anxiety regulation that operates distinctly from traditional GABA-ergic pathways .

Sleep Disorders

Given its role in promoting arousal, dysregulation of the NPS system might contribute to certain sleep disorders. Interestingly, a rare NPSR mutation (Y206H) that increases receptor sensitivity to NPS has been associated with familial natural short sleep, though this finding requires further investigation .

Fear-Related Conditions

The involvement of NPS in fear extinction processes suggests potential implications for conditions characterized by pathological fear responses, such as post-traumatic stress disorder (PTSD) and specific phobias . NPS facilitates fear extinction training effectiveness, indicating a possible role in the pathophysiology and treatment of these conditions.

Future Research Directions

Several important areas require further investigation to fully understand human Neuropeptide S and realize its therapeutic potential:

  • Detailed mapping of NPS-responsive neural circuits in humans

  • Clarification of species differences in NPS response patterns

  • Development of selective, brain-penetrant NPS receptor modulators

  • Clinical studies to establish safety and efficacy in human subjects

  • Investigation of potential genetic variations in the NPS system that might influence anxiety vulnerability or treatment response

The molecular mechanisms by which NPS modulates glutamatergic signaling deserve particular attention, as this interaction may underlie many of its cognitive and emotional effects . Additionally, the differential protein expression induced by NPS treatment in different brain regions suggests complex, region-specific effects that warrant further exploration.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator